molecular formula C12H13NO2 B2395358 1H-Indole-2-acetic acid, 1-methyl-, methyl ester CAS No. 108796-93-6

1H-Indole-2-acetic acid, 1-methyl-, methyl ester

Cat. No.: B2395358
CAS No.: 108796-93-6
M. Wt: 203.241
InChI Key: CBCXNCJLSIJWID-UHFFFAOYSA-N
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Description

1H-Indole-2-acetic acid, 1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with acetic acid and methylating agents under specific conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indole-2-acetic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-2-acetic acid, 1-methyl-, methyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-2-acetic acid, 1-methyl-, methyl ester can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and applications in different fields .

Properties

IUPAC Name

methyl 2-(1-methylindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCXNCJLSIJWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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